molecular formula C7H11NO2 B2974547 3,3-Dimethylpiperidine-2,4-dione CAS No. 1824126-03-5

3,3-Dimethylpiperidine-2,4-dione

Cat. No. B2974547
CAS RN: 1824126-03-5
M. Wt: 141.17
InChI Key: VXJPHMNYLXKYRP-UHFFFAOYSA-N
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Description

3,3-Dimethylpiperidine-2,4-dione is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 . It is used for research purposes .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethylpiperidine-2,4-dione can be represented by the InChI code: 1S/C7H11NO2/c1-7(2)5(9)3-4-8-6(7)10/h3-4H2,1-2H3,(H,8,10) . This indicates that the molecule consists of a six-membered ring with two nitrogen atoms and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-Dimethylpiperidine-2,4-dione include a molecular weight of 141.17 .

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

3,3-Dimethylpiperidine-2,4-dione: serves as a key intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in medicinal chemistry, as they form the backbone of numerous pharmaceuticals . The compound’s reactivity allows for the introduction of various functional groups, leading to the creation of compounds with potential pharmacological activities.

Development of Anti-inflammatory Agents

Research has explored the use of 3,3-Dimethylpiperidine-2,4-dione derivatives as anti-inflammatory agents. By synthesizing novel imine derivatives of this compound, scientists aim to develop new therapeutic agents that can modulate inflammatory responses in the body .

Catalysis in Organic Synthesis

The compound is used in catalytic processes to facilitate the formation of enantiomerically enriched piperidines. These processes are vital for producing compounds with high optical purity, which is essential for the pharmaceutical industry .

Drug Discovery and Design

Due to its structural versatility, 3,3-Dimethylpiperidine-2,4-dione is a valuable scaffold in drug discovery. It can be used to design novel drugs with improved efficacy and reduced side effects. Its derivatives are present in more than twenty classes of pharmaceuticals, highlighting its significance in drug development .

Biological Activity Studies

The compound’s derivatives are studied for their biological activity, including their potential as central nervous system (CNS) agents, cardiovascular agents, and more. This research contributes to understanding how structural changes in the molecule affect its interaction with biological targets .

Pharmaceutical Applications

3,3-Dimethylpiperidine-2,4-dione: and its derivatives are integral to the pharmaceutical industry. They are involved in the synthesis of alkaloids and other complex molecules that have therapeutic uses, ranging from analgesics to anticonvulsants .

Safety and Hazards

The safety data sheet for similar compounds suggests that they may be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause severe skin burns and eye damage . They are also harmful to aquatic life . Therefore, it’s important to handle 3,3-Dimethylpiperidine-2,4-dione with care, using appropriate safety measures.

properties

IUPAC Name

3,3-dimethylpiperidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-7(2)5(9)3-4-8-6(7)10/h3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJPHMNYLXKYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CCNC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylpiperidine-2,4-dione

CAS RN

1824126-03-5
Record name 3,3-dimethylpiperidine-2,4-dione
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